

Application Notes & Protocols: Indirubin as a Reference Standard in Chromatography

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Compound of Interest

Compound Name: Indirubin (Standard)

Cat. No.: B3030442

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Indirubin, a naturally occurring bis-indole alkaloid, is a potent bioactive compound found in various plants, notably those used in traditional Chinese medicine such as *Indigofera tinctoria* and *Isatis indigotica*. It is an isomer of the more common blue pigment, indigo. Due to its significant pharmacological activities, including anti-inflammatory and anti-cancer properties, there is a growing interest in its quantification for quality control, pharmacokinetic studies, and drug development. Indirubin is a critical inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 β (GSK3 β), which are key regulators of the cell cycle.^[1] This document provides detailed application notes and protocols for the use of indirubin as a reference standard in various chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for the quantification of indirubin.^[2] For higher sensitivity and selectivity, especially in complex biological matrices, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the preferred method.^{[3][4]}

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the analysis of indirubin using HPLC-UV and UPLC-MS/MS as reported in various studies.

Table 1: HPLC-UV Method Parameters for Indirubin Quantification

Parameter	Value	Reference
Linearity Range	1.6 - 14.4 µg/mL	[2]
Linearity (r^2)	> 0.999	
Limit of Detection (LOD)	31 µg/L (in rat serum)	
Average Recovery	> 95%	
> 98% (in rat serum)		
Relative Standard Deviation (RSD)	< 5%	
< 10% (intra-day and inter-day in rat serum)		

Table 2: UPLC-MS/MS Method Parameters for Indirubin Quantification in Rat Plasma

Parameter	Value	Reference
Lower Limit of Quantification (LLOQ)	5.00 ng/mL	
Upper Limit of Quantification (ULOQ)	500 ng/mL	
Recovery	≥ 75.5%	
Stability (Freeze/Thaw)	Stable for at least 3 cycles	
Stability (Room Temperature)	Stable for 3 hours	
Stability (Autosampler at 10°C)	Stable for 96 hours	
Stability (Stored below -65°C)	Stable for 84 days	

Experimental Protocols

Protocol 1: Quantification of Indirubin in Natural Indigo by HPLC-UV

This protocol is based on established methods for the quantification of indirubin in natural indigo samples.

1. Instrumentation and Materials:

- Standard HPLC system with a UV-Vis detector.
- C18 reversed-phase column (e.g., RP-18, 4.6 mm x 250 mm, 5 μ m).
- Indirubin reference standard (purity \geq 98%).
- HPLC-grade methanol and water.
- Finely ground natural indigo powder.

2. Preparation of Standard Solutions:

- Prepare a stock solution of indirubin (e.g., 1 mg/mL) in a suitable solvent like methanol.
- Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 1.6 - 14.4 μ g/mL).

3. Sample Preparation (Ultrasonic-Assisted Extraction):

- Weigh 1.0 g of finely ground natural indigo powder.
- Add 10 mL of HPLC-grade methanol.
- Sonicate the mixture at 25–30 °C for 50-60 minutes.
- Filter the extract through a suitable filter paper (e.g., Whatman No. 40).
- Repeat the extraction process on the residue twice more to ensure complete extraction.
- Combine the filtrates and evaporate to dryness under reduced pressure.

- Reconstitute the residue in a known volume of mobile phase and filter through a 0.45 μm syringe filter before injection.

4. Chromatographic Conditions:

- Mobile Phase: Isocratic elution with methanol and water (73:27, v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25°C.
- Detection Wavelength: 290 nm.
- Injection Volume: 10-20 μL .

5. Quantification:

- Generate a calibration curve by plotting the peak area of the indirubin standards against their known concentrations.
- Determine the concentration of indirubin in the sample by comparing its peak area to the calibration curve.

Protocol 2: Quantification of Indirubin in Rat Plasma by UPLC-MS/MS

This protocol is adapted from a validated method for pharmacokinetic studies.

1. Instrumentation and Materials:

- UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
- Suitable analytical column (e.g., C18).
- Indirubin reference standard.
- Internal standard (IS).

- Lithium heparinized rat plasma.
- Sample preparation plates (e.g., Waters Ostro™ pass-through).
- Acetonitrile, methanol, and formic acid (LC-MS grade).

2. Preparation of Standard and Quality Control (QC) Samples:

- Prepare stock solutions of indirubin and the internal standard in methanol.
- Spike blank rat plasma with appropriate amounts of the indirubin working solution to prepare calibration standards and QC samples at various concentrations (e.g., covering the range of 5.00 to 500 ng/mL).

3. Sample Preparation (Protein Precipitation):

- To 50 µL of plasma sample, standard, or QC, add the internal standard solution.
- Precipitate the plasma proteins by adding a suitable volume of acetonitrile.
- Vortex and centrifuge the samples.
- Use a pass-through sample preparation plate to remove phospholipids.
- Transfer the supernatant (or filtrate) to an autosampler vial for analysis.

4. UPLC-MS/MS Conditions:

- Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Flow Rate: As recommended for the specific column dimensions.
- Column Temperature: Maintained at a constant temperature (e.g., 40°C).
- Mass Spectrometry Mode: Positive ion (PI) mode.
- Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode. For indirubin, monitor the protonated molecular ion $[M+H]^+$ at m/z 263.

5. Quantification:

- Quantification is based on the ratio of the peak area of the analyte to that of the internal standard.
- A calibration curve is constructed using a weighted (e.g., $1/x$) linear regression of the peak area ratios versus the nominal concentrations of the calibration standards.

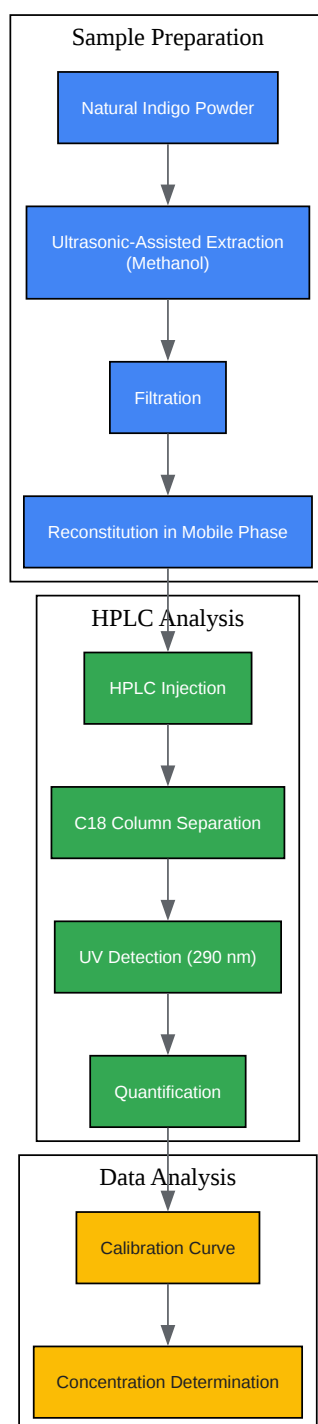
Signaling Pathways and Experimental Workflows

Indirubin's Mechanism of Action: Inhibition of Signaling Pathways

Indirubin has been shown to exert its therapeutic effects by modulating several key signaling pathways involved in cell proliferation, inflammation, and apoptosis.

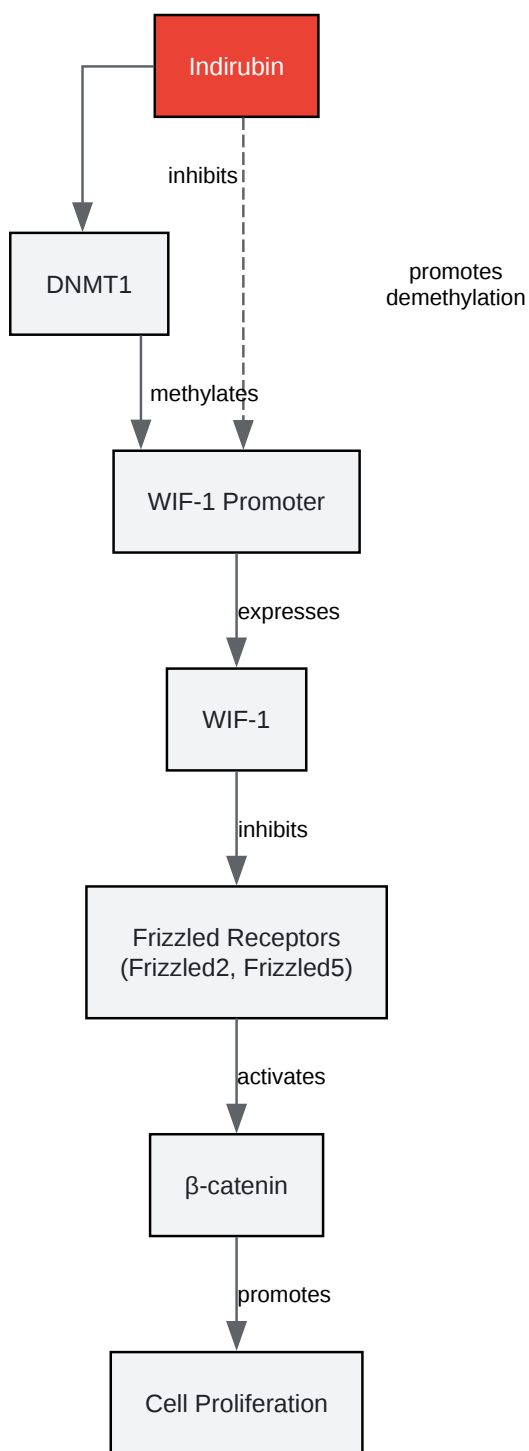
- **Wnt/ β -catenin Pathway:** Indirubin can inhibit the Wnt/ β -catenin signaling pathway by promoting the demethylation of the Wnt inhibitory factor 1 (WIF-1) promoter. This leads to the restoration of WIF-1 protein expression and subsequent inhibition of downstream targets like Frizzled2, Frizzled5, and β -catenin, ultimately suppressing cell proliferation.
- **EGFR/SRC/PI3K and NF- κ B/MAPK Pathways:** In the context of sepsis, indirubin has been found to attenuate inflammatory responses by targeting the EGFR/SRC/PI3K and NF- κ B/MAPK signaling pathways in macrophages.
- **PI3K/Akt Pathway:** Indirubin exhibits inhibitory effects on leukemia cells by targeting HSP90AA1 and subsequently inhibiting the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

Diagrams



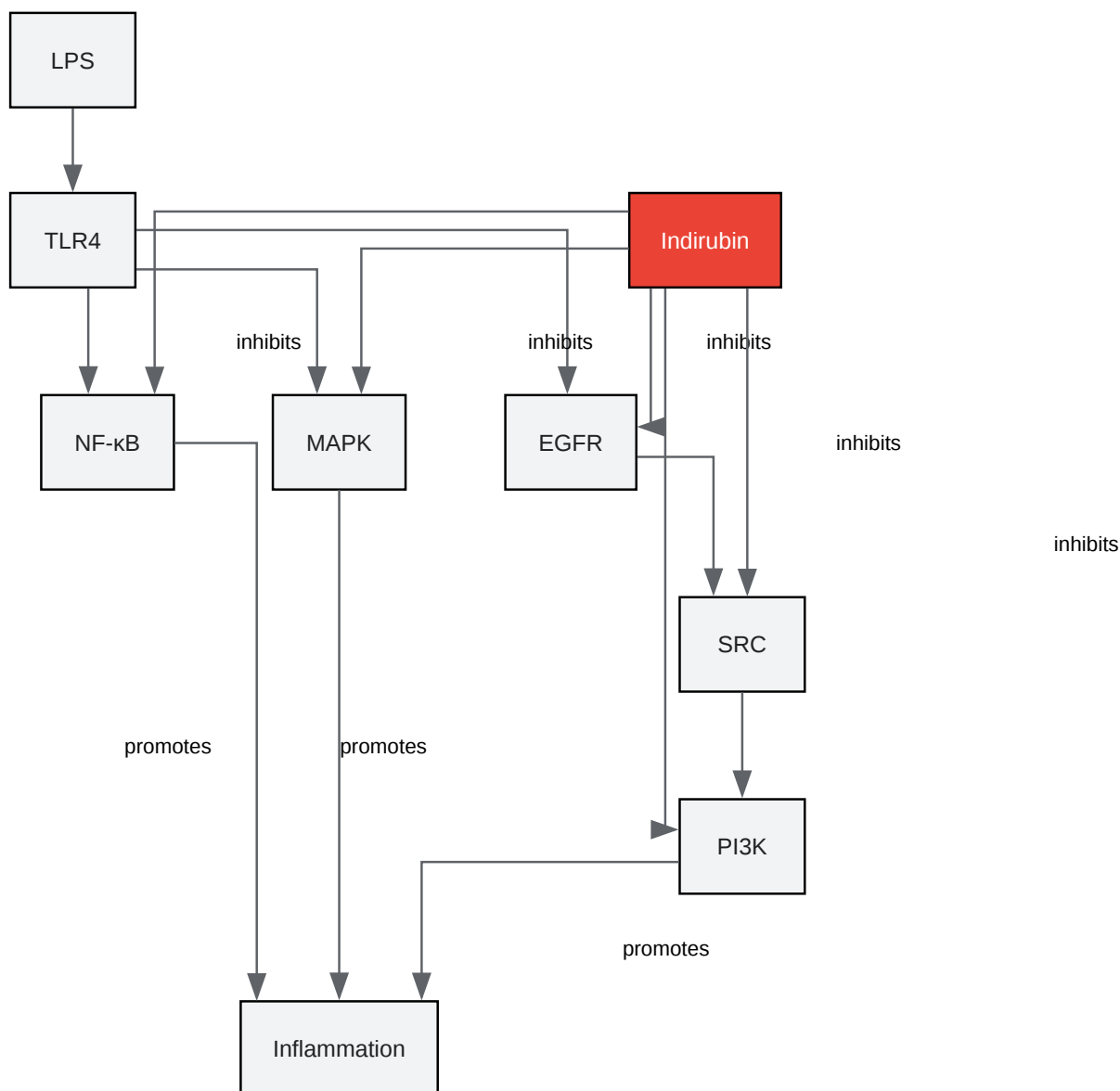
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Caption: Workflow for indirubin quantification by HPLC.



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Caption: Indirubin's inhibition of the Wnt/β-catenin pathway.



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Caption: Indirubin's attenuation of sepsis signaling pathways.

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